molecular formula C21H22FN5O B2494531 4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2380145-67-3

4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2494531
CAS No.: 2380145-67-3
M. Wt: 379.439
InChI Key: BTZVMFLEFUJGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is notable for its potential pharmacological activities, particularly in the field of medicinal chemistry. Pyridazinone derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps. One common method includes the reaction of a pyridazinone derivative with a piperazine compound. For instance, a 3(2H)-pyridazinone derivative can be reacted with anhydrous potassium carbonate and 1-bromo-2-chloroethane in anhydrous DMF at room temperature for 2.5 hours . The resulting product is then further reacted with 4-fluorophenylpyridazine to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor of enzymes like acetylcholinesterase .

Properties

IUPAC Name

4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-25-9-8-16(14-21(25)28)15-26-10-12-27(13-11-26)20-7-6-19(23-24-20)17-2-4-18(22)5-3-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZVMFLEFUJGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.